molecular formula C23H15Br2N3O4S2 B13758151 4(3H)-Quinazolinone, 2-((2-benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-methoxyphenyl)- CAS No. 108659-77-4

4(3H)-Quinazolinone, 2-((2-benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-methoxyphenyl)-

Cat. No.: B13758151
CAS No.: 108659-77-4
M. Wt: 621.3 g/mol
InChI Key: GVOSZPAPORTVLO-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 2-((2-benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-methoxyphenyl)- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, benzothiazolylsulfonyl group, and multiple substituents such as bromine and methoxyphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 4(3H)-Quinazolinone, 2-((2-benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-methoxyphenyl)- involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Quinazolinone Core: This step typically involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone ring.

    Introduction of the Benzothiazolylsulfonyl Group: This step involves the reaction of the quinazolinone intermediate with benzothiazole sulfonyl chloride under basic conditions to introduce the benzothiazolylsulfonyl group.

Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable and cost-effective reagents and conditions.

Chemical Reactions Analysis

4(3H)-Quinazolinone, 2-((2-benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms with altered functional groups.

    Substitution: The presence of bromine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atoms to form new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form complex biaryl structures.

Scientific Research Applications

4(3H)-Quinazolinone, 2-((2-benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-methoxyphenyl)- has a wide range of scientific research applications, including:

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-((2-benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

4(3H)-Quinazolinone, 2-((2-benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-methoxyphenyl)- can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: Compounds with different substituents on the quinazolinone core, which may exhibit different biological activities and chemical properties.

    Benzothiazole Derivatives: Compounds with variations in the benzothiazole group, which can influence their reactivity and applications.

    Brominated Compounds:

Properties

CAS No.

108659-77-4

Molecular Formula

C23H15Br2N3O4S2

Molecular Weight

621.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfonylmethyl)-6,8-dibromo-3-(2-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C23H15Br2N3O4S2/c1-32-18-8-4-3-7-17(18)28-20(27-21-14(22(28)29)10-13(24)11-15(21)25)12-34(30,31)23-26-16-6-2-5-9-19(16)33-23/h2-11H,12H2,1H3

InChI Key

GVOSZPAPORTVLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3Br)Br)CS(=O)(=O)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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